molecular formula C18H18N2O5 B7068519 N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide

Cat. No.: B7068519
M. Wt: 342.3 g/mol
InChI Key: RNJMHXMLJXUORE-UHFFFAOYSA-N
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Description

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

IUPAC Name

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-11-6-7-15(20(22)23)14(8-11)18(21)19-13-9-12-4-3-5-16(24-2)17(12)25-10-13/h3-8,13H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJMHXMLJXUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic or basic conditions.

    Nitration: The nitration of the benzamide moiety is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond between the chromene derivative and the nitrobenzamide derivative under appropriate coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-5-methyl-2-nitrobenzamide: shares structural similarities with other chromene derivatives such as:

Uniqueness

  • The unique combination of the chromene core with the nitrobenzamide moiety distinguishes this compound from other similar compounds. This unique structure may contribute to its distinct biological activities and potential applications.

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